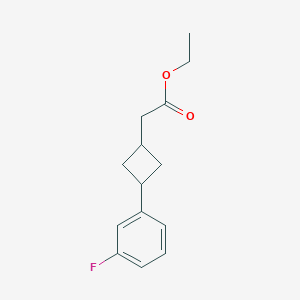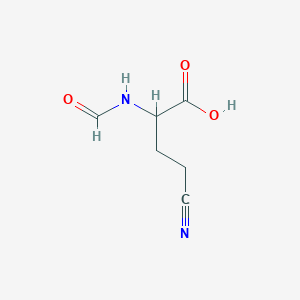
4-Cyano-2-formamidobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-formamidobutanoic acid is an organic compound with the molecular formula C6H8N2O3 It is characterized by the presence of a cyano group (-CN) and a formamido group (-CONH2) attached to a butanoic acid backbone
Vorbereitungsmethoden
The synthesis of 4-Cyano-2-formamidobutanoic acid can be achieved through several routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of cyanoacetic acid with an appropriate amine in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-Cyano-2-formamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-formamidobutanoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-formamidobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which 4-Cyano-2-formamidobutanoic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Cyano-2-formamidobutanoic acid can be compared with other similar compounds such as:
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: This compound also contains a cyano group but has different substituents, leading to distinct chemical properties and applications.
2-Cyano-2-propyl dodecyl trithiocarbonate: Another cyano-containing compound used in polymerization processes.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-cyano-2-formamidobutanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FBOFXOKNTAHFNB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)O)NC=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



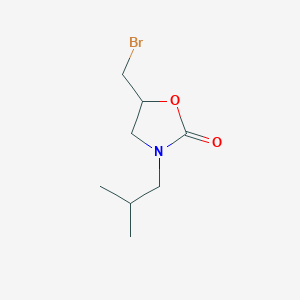

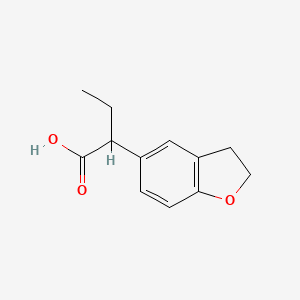
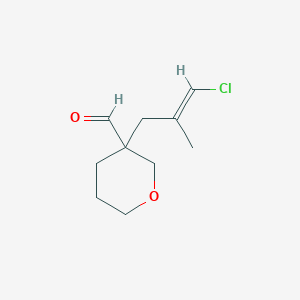
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
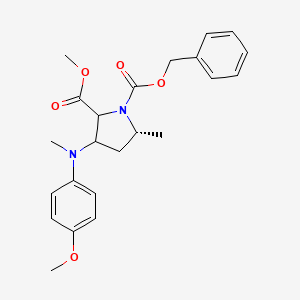
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
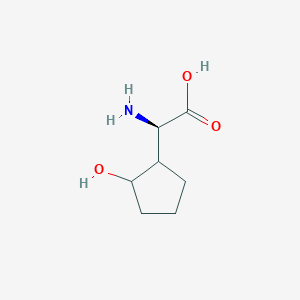
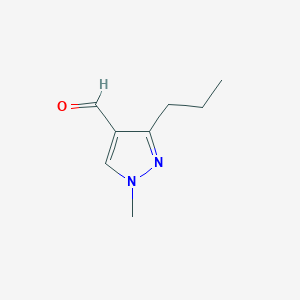
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
